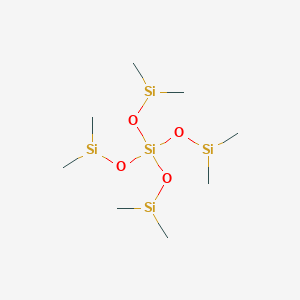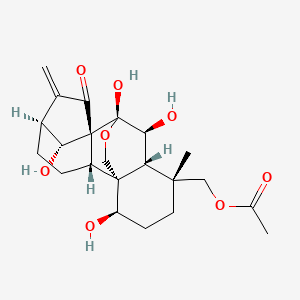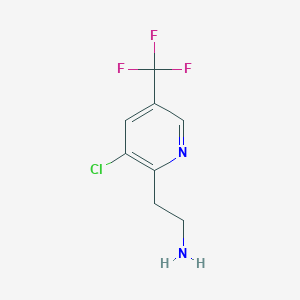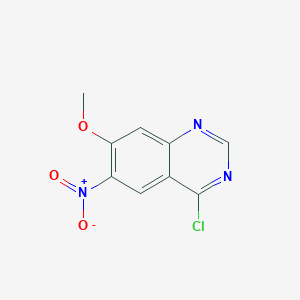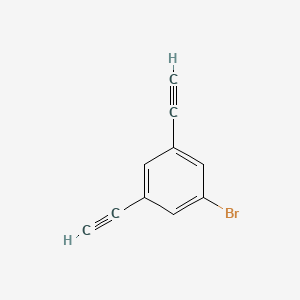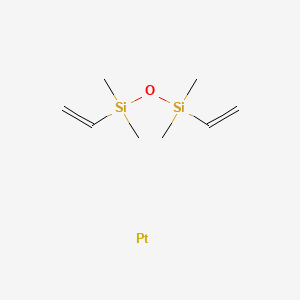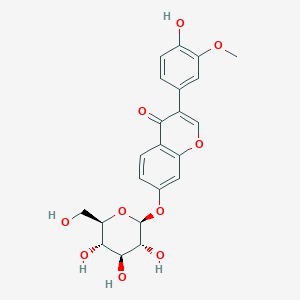
3'-Methoxydaidzin
概要
説明
3’-Methoxydaidzin is a flavonoid compound isolated from the roots of Pueraria lobata (Willd.) Ohwi . It has been found to have antioxidation activity and may be a potential neuroprotective substance in Gegen Qinlian decoction .
Synthesis Analysis
A convergent synthesis route to 8-hydroxydaidzein (8-HD), 3′-hydroxydaidzein (3′-HD), and 8,3′-dihydroxydaidzein (8,3′-DHD) starting from commercially available and inexpensive daidzein was reported . The product structures were characterized by FTIR, NMR, and MS analysis .Molecular Structure Analysis
The molecular structure of 3’-Methoxydaidzin is characterized by a formula of C22H22O10 . It is a type of flavonoid .Physical And Chemical Properties Analysis
3’-Methoxydaidzin appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用
Separation and Concentration from Puerariae Extract
3’-Methoxydaidzin is one of the isoflavonoids that can be separated and concentrated from the extract of Puerariae . A general gas-assisted three-liquid-phase extraction method has been established for this purpose .
Potential Inhibitor to Main Protease and Spike Protein of SARS-CoV-2
In silico investigation has shown that 3’-Methoxydaidzin has potential as an inhibitor to the main protease (Mpro) and spike protein subunit 2 (S2) of SARS-CoV-2 . The binding affinity of 3’-Methoxydaidzin was -7.7 kcal/mol, which is similar to nelfinavir (control), while the others were -7.6 kcal/mol . This suggests that 3’-Methoxydaidzin could be further explored and used as a parent backbone molecule to develop a new supplementation for preventing SARS-CoV-2 infections during COVID-19 outbreaks .
Anti-viral Agents
3’-Methoxydaidzin, along with other compounds, has been reported as a candidate for anti-viral agents . This is the first report about 3’-Methoxydaidzin as a potential anti-viral agent .
Safety and Hazards
将来の方向性
作用機序
Target of Action
3’-Methoxydaidzin is a flavonoid compound isolated from the leaves of Ilex cornuta . It has been found to have antioxidation activity , suggesting that it may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress as its primary targets.
Mode of Action
It may also interact with enzymes involved in oxidative stress, potentially inhibiting their activity and reducing the level of oxidative stress within the cell .
Biochemical Pathways
3’-Methoxydaidzin is thought to be involved in the oxidative stress pathway. By interacting with ROS and potentially inhibiting enzymes involved in oxidative stress, it can reduce the level of oxidative stress within the cell. This can have downstream effects on various cellular processes, including cell signaling, gene expression, and cell survival .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transporters in the gut .
Result of Action
The primary result of 3’-Methoxydaidzin’s action is a reduction in oxidative stress within the cell. This can protect the cell from damage and potentially influence various cellular processes, including cell signaling, gene expression, and cell survival .
Action Environment
The action of 3’-Methoxydaidzin can be influenced by various environmental factors. For example, its absorption and bioavailability can be affected by the pH of the gut, the presence of other compounds in the diet, and the individual’s gut microbiota. Its stability and efficacy can also be influenced by factors such as temperature and light .
特性
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-16-6-10(2-5-14(16)24)13-9-30-15-7-11(3-4-12(15)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHRXECKTMWGSX-MIUGBVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Methoxydaidzin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



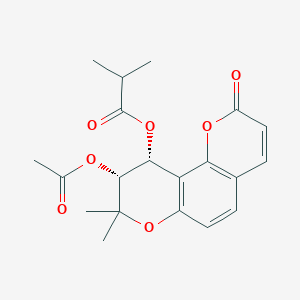
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1631241.png)

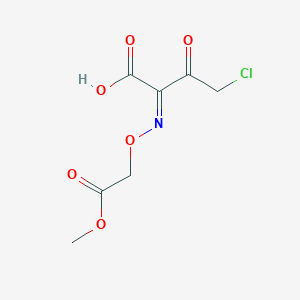
![(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione](/img/structure/B1631251.png)
